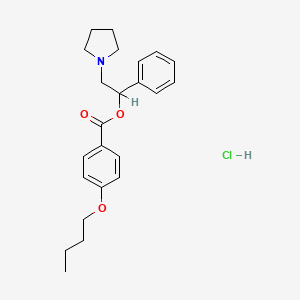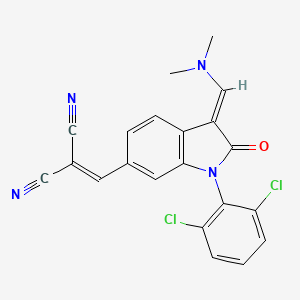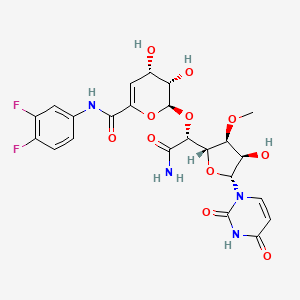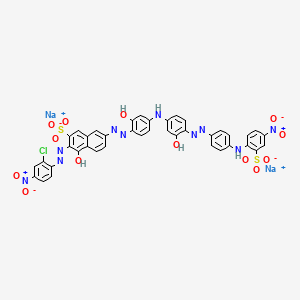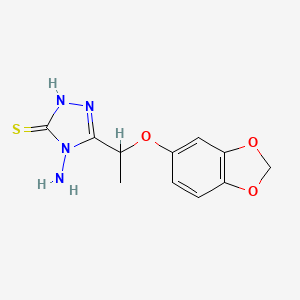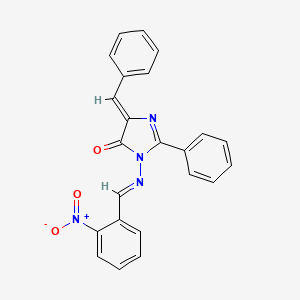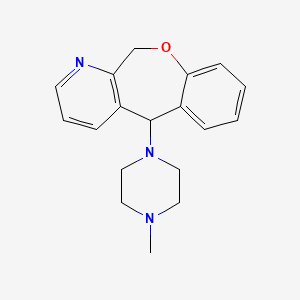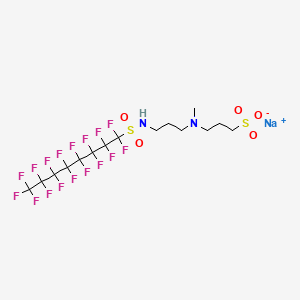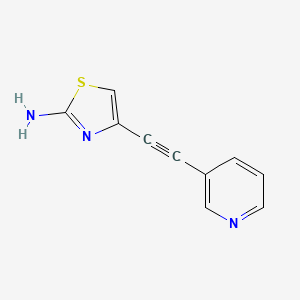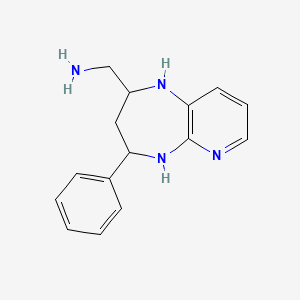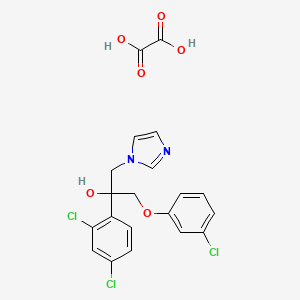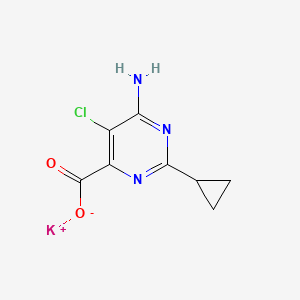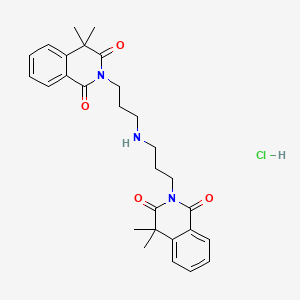
2,2'-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoqu inolinedione) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its isoquinolinedione core, which is a bicyclic structure containing nitrogen atoms, and its trimethylene linkage, which connects two isoquinolinedione units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Units: The isoquinolinedione units can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Linkage Formation: The trimethylene linkage is introduced by reacting the isoquinolinedione units with a suitable reagent, such as a diamine, under controlled conditions to form the iminobis(trimethylene) linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolazepam: A compound with a similar isoquinolinedione core, used as a tranquilizer.
Isoquinoline Derivatives: Other compounds with isoquinoline structures, used in various applications.
Uniqueness
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is unique due to its specific trimethylene linkage and the presence of two isoquinolinedione units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
62658-94-0 |
|---|---|
Molekularformel |
C28H34ClN3O4 |
Molekulargewicht |
512.0 g/mol |
IUPAC-Name |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H33N3O4.ClH/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35;/h5-8,11-14,29H,9-10,15-18H2,1-4H3;1H |
InChI-Schlüssel |
LKTARUONHONULH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


